1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol
Overview
Description
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxindole Synthesis
- This compound plays a role in the synthesis of oxindoles, which are significant in medicinal chemistry. The process involves palladium-catalyzed C-H functionalization, employing methodologies developed by Buchwald and Hartwig. This synthesis is crucial for developing serine palmitoyl transferase enzyme inhibitors, which have medicinal implications (Magano et al., 2014).
Dendritic Melamine Synthesis
- The compound has been used as a central building block in the synthesis of novel dendritic G-2 melamines. These melamines, containing piperidin-4-yl groups, exhibit unique self-assembly properties, forming large spherical nano-aggregates. This has potential applications in the field of nanotechnology and materials science (Sacalis et al., 2019).
Synthesis of Medicinal Intermediates
- It serves as a crucial intermediate in synthesizing various pharmaceutical compounds. For instance, it's involved in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of the drug vandetanib (Wei et al., 2010).
Acetyl-CoA Carboxylase Inhibition
- Novel (4-piperidinyl)-piperazine derivatives, utilizing this compound, have been synthesized as non-selective inhibitors of ACC1/2. This is particularly significant in the development of drugs targeting metabolic disorders (Chonan et al., 2011).
Central Nervous System Agents
- The compound has been utilized in synthesizing spiro[isobenzofuran-1(3H),4'-piperidines], which show promise as central nervous system agents. Their synthesis and potential pharmacological activities have been explored, especially in relation to antidepressants (Bauer et al., 1976).
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[(oxolan-2-ylmethylamino)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)22-14(19)18-8-6-16(20,7-9-18)12-17-11-13-5-4-10-21-13/h13,17,20H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVLNMFESBERW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2CCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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